molecular formula C14H17BrClNO B8214310 N-(3-Bromobenzyl)-2-chloro-N-cyclopentylacetamide

N-(3-Bromobenzyl)-2-chloro-N-cyclopentylacetamide

Cat. No.: B8214310
M. Wt: 330.65 g/mol
InChI Key: IJMAZMGMTZLYTB-UHFFFAOYSA-N
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Description

N-(3-Bromobenzyl)-2-chloro-N-cyclopentylacetamide is an organic compound that features a bromobenzyl group, a chloroacetamide moiety, and a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromobenzyl)-2-chloro-N-cyclopentylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromobenzyl chloride, 2-chloroacetamide, and cyclopentylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-bromobenzyl chloride is reacted with 2-chloroacetamide in the presence of a base to form an intermediate. This intermediate is then reacted with cyclopentylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromobenzyl)-2-chloro-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form amines or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while reduction with LiAlH4 would yield an amine.

Scientific Research Applications

N-(3-Bromobenzyl)-2-chloro-N-cyclopentylacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biology: The compound is used in studies involving cell signaling pathways and protein interactions.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

    Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-Bromobenzyl)-2-chloro-N-cyclopentylacetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Bromobenzyl)-2-chloroacetamide: Similar structure but lacks the cyclopentyl ring.

    N-(3-Bromobenzyl)-N-cyclopentylacetamide: Similar structure but lacks the chloro group.

    N-(3-Bromobenzyl)-2-chloro-N-methylacetamide: Similar structure but has a methyl group instead of the cyclopentyl ring.

Uniqueness

N-(3-Bromobenzyl)-2-chloro-N-cyclopentylacetamide is unique due to the presence of both the chloroacetamide moiety and the cyclopentyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-2-chloro-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrClNO/c15-12-5-3-4-11(8-12)10-17(14(18)9-16)13-6-1-2-7-13/h3-5,8,13H,1-2,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMAZMGMTZLYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC2=CC(=CC=C2)Br)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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